![molecular formula C9H6O3S B173138 5-Hydroxybenzo[b]thiophene-3-carboxylic acid CAS No. 16304-39-5](/img/structure/B173138.png)

5-Hydroxybenzo[b]thiophene-3-carboxylic acid

概要

説明

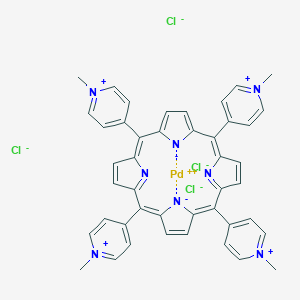

5-Hydroxybenzo[b]thiophene-3-carboxylic acid is a chemical compound with the CAS Number: 16304-39-5 . It has a molecular weight of 195.22 . The IUPAC name for this compound is 5-hydroxy-1H-1lambda3-benzo[b]thiophene-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Hydroxybenzo[b]thiophene-3-carboxylic acid is 1S/C9H7O3S/c10-5-1-2-8-6 (3-5)7 (4-13-8)9 (11)12/h1-4,10,13H, (H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid are not explicitly mentioned in the search results. .科学的研究の応用

Starting Material for Drug Production

5-Hydroxybenzo[b]thiophene-3-carboxylic acid derivatives are useful as starting materials for producing drugs . These derivatives are produced through a process that includes introducing a propargyl group into 4-mercaptophenol, protecting the hydroxyl group of the 4-mercaptophenol, and subsequent oxidation and thermal rearrangement reactions .

Production of Specific PGD2 Antagonists

The compound is used in the preparation of specific PGD2 (Prostaglandin D2) antagonists . PGD2 is a prostaglandin that binds to the G-protein coupled receptor PTGDR (prostaglandin D2 receptor), and its role in bodily functions and disease states has made it a focus of pharmaceutical research .

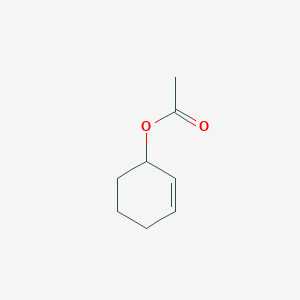

Synthesis of Poly(2-methylbut-2-enyl thiophene-3-carboxylate)

3-Thiophenecarboxylic acid, which can be derived from 5-Hydroxybenzo[b]thiophene-3-carboxylic acid, has been used in the preparation of a novel acetylene monomer required for the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate) .

Preparation of Oxazolines and Oxazoles

The compound is also used in the synthesis of oxazolines and oxazoles . These heterocyclic compounds have various applications in medicinal chemistry and drug discovery .

Development of D-Amino Acid Inhibitors

5-Hydroxybenzo[b]thiophene-3-carboxylic acid is used as a leading compound for the development of clinically useful D-amino acid inhibitors . These inhibitors have potential therapeutic applications in various neurological and psychiatric disorders .

Synthesis of Benzothiophenecarboxamide Derivatives

The compound is used in the synthesis of benzothiophenecarboxamide derivatives . These derivatives have been found to exhibit antagonistic activity against PGD2, making them potential candidates for the treatment of allergic diseases .

Safety and Hazards

The safety data sheet for 5-Hydroxybenzo[b]thiophene-3-carboxylic acid suggests ensuring adequate ventilation and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . The compound is also associated with a GHS07 pictogram, a signal word “Warning”, and has hazard and precautionary statements .

作用機序

Target of Action

It is known that the compound is used as a starting material for producing drugs .

Mode of Action

It is known that derivatives of this compound are specificPGD2 antagonists , which suggests that they may inhibit the action of Prostaglandin D2, a hormone-like compound involved in several biological processes.

特性

IUPAC Name |

5-hydroxy-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZIPEFQVRYIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465052 | |

| Record name | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |

CAS RN |

16304-39-5 | |

| Record name | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the described process for preparing derivatives of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid?

A1: The research paper [] outlines a novel process for synthesizing derivatives of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid. This is significant because it provides a potentially more efficient and controlled method for obtaining these compounds. While the abstract doesn't delve into specific applications, derivatives of this compound could be of interest for various purposes, such as developing new pharmaceutical agents or materials. The ability to introduce different substituents (represented by "R" in the formula) allows for the fine-tuning of the compound's properties, potentially leading to enhanced activity or selectivity for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)